molecular formula C10H15ClN2O B2558689 3-Amino-4-phenylbutanamide;hydrochloride CAS No. 30066-27-4

3-Amino-4-phenylbutanamide;hydrochloride

Cat. No. B2558689
CAS RN: 30066-27-4
M. Wt: 214.69
InChI Key: LIIYHDNLCSGEMR-UHFFFAOYSA-N
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Description

3-Amino-4-phenylbutanamide hydrochloride is a chemical compound with the CAS Number: 30066-27-4 . It has a molecular weight of 214.69 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-4-phenylbutanamide hydrochloride . The InChI code for this compound is 1S/C10H14N2O.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H .


Physical And Chemical Properties Analysis

The melting point of 3-Amino-4-phenylbutanamide hydrochloride is between 214-216 degrees Celsius .

Scientific Research Applications

Pharmacological Activity and Binding Studies

  • Phenibut Analysis : Phenibut, a variant of 3-Amino-4-phenylbutanamide, has been studied for its pharmacological activities. Research shows that the R-phenibut isomer is more potent than its racemic form in various tests, including antidepressant and pain effects. This isomer also exhibits a higher affinity for GABAB receptors, as demonstrated in radioligand binding experiments (Dambrova et al., 2008).

Chemical Synthesis and Derivatives

  • Tetrazole-Containing Derivatives : The molecule's amino and carboxy terminal groups have been utilized to create tetrazole-containing derivatives. These derivatives were synthesized through reactions involving 3-Amino-4-phenylbutanamide hydrochloride and yielded compounds such as 4-(tetrazol-1-yl)-3phenylbutanoic acid (Putis et al., 2008).

Kinetics and Mechanisms in Chemical Reactions

  • Chemical Behavior Analysis : Studies have focused on the chemical behavior of derivatives like substituted 4-chloro-N-phenylbutanamides in various solutions, revealing insights into the kinetics of formation and decomposition of specific compounds (Sedlák et al., 2002).

Analytical Techniques in Drug Quantification

  • Quantification in Biological Matrices : A method for the quantification of phenibut in rat brain tissue extracts using liquid chromatography-tandem mass spectrometry was developed. This technique is based on protein precipitation followed by chromatographic separation (Grinberga et al., 2008).

Corrosion Inhibition Properties

  • Corrosion Control Studies : Derivatives like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been tested for their ability to inhibit corrosion of mild steel in hydrochloric acid medium. Such compounds have shown high inhibition efficiency, revealing potential industrial applications (Bentiss et al., 2009).

Anticonvulsant and Analgesic Activities

  • Pharmacological Evaluations : Research on mono, bi, and tricyclic pyrimidine derivatives, including 3-aminobenzonitrile and 2-amino-4-phenyl thiazole, has shown significant anti-inflammatory and analgesic activities. These studies contribute to understanding the therapeutic potentials of such compounds (Sondhi et al., 2005).

Ligand and Enzyme Interactions

  • Enzymatic Studies : The enzyme 4-aminobutanal dehydrogenase, purified from a Pseudomonas species, has been studied for its activity towards aminoaldehydes. This research provides insights into the enzyme's kinetic constants and the effect of various substrates (Callewaert et al., 1974).

properties

IUPAC Name

3-amino-4-phenylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYHDNLCSGEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-phenylbutanamide;hydrochloride

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